![molecular formula C7H14O3 B14150451 [2-(2-Methoxyethoxy)ethoxy]ethene CAS No. 4413-28-9](/img/structure/B14150451.png)
[2-(2-Methoxyethoxy)ethoxy]ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methoxyethoxy)ethoxy]ethene: is an organic compound with the molecular formula C7H14O3 2-Methoxyethyl vinyl ether . This compound is characterized by the presence of a vinyl group attached to a chain of ethylene glycol units, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)ethoxy]ethene typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with acetylene in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methoxyethoxy)ethoxy]ethene can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: This compound can be reduced to form corresponding alcohols or ethers.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including and .
Major Products Formed:
Oxidation: Formation of , , or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
Chemistry: [2-(2-Methoxyethoxy)ethoxy]ethene is used as a monomer in the synthesis of polymers and copolymers . It is also employed in the preparation of functionalized materials for various applications.
Biology: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also utilized in the synthesis of biocompatible materials for medical applications.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers . It is also investigated for its role in the development of therapeutic agents .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. It is also employed in the formulation of coatings , adhesives , and sealants .
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]ethene involves its ability to undergo polymerization reactions. The vinyl group in the molecule acts as a reactive site, allowing it to form polymers with specific properties. The compound can also interact with biological molecules through cross-linking reactions, leading to the formation of biocompatible materials .
Comparison with Similar Compounds
- 2-(2-Methoxyethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness: [2-(2-Methoxyethoxy)ethoxy]ethene is unique due to its vinyl group , which provides it with distinct reactivity compared to other similar compounds. This reactivity makes it a valuable monomer for the synthesis of polymers and copolymers with tailored properties. Additionally, its ability to form biocompatible materials sets it apart from other compounds in its class.
Properties
IUPAC Name |
1-(2-ethenoxyethoxy)-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6-7-10-5-4-8-2/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQIGVLDESBKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571915 |
Source


|
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4413-28-9 |
Source


|
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)
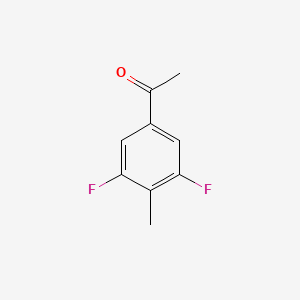

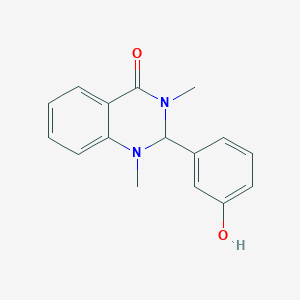
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
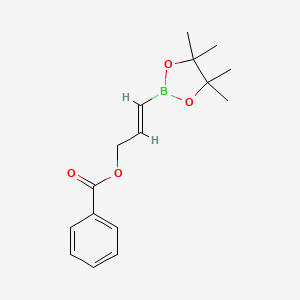
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

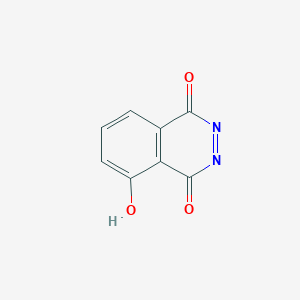
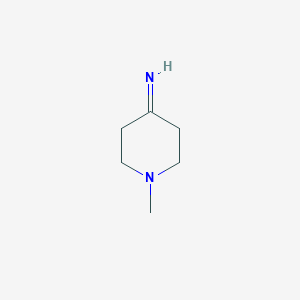
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
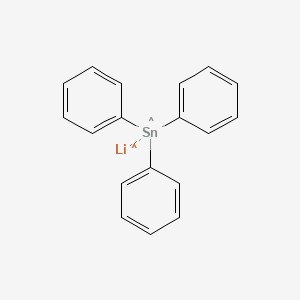
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
